

4,6-Dinitroresorcinol CAS number and structure

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Compound of Interest

Compound Name: 4,6-Dinitroresorcinol

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An In-Depth Technical Guide to **4,6-Dinitroresorcinol**: Synthesis, Applications, and Safety

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical compounds and the rigorous methodologies required for their successful and safe utilization. This guide is crafted for fellow researchers, scientists, and drug development professionals who require a deep, functional understanding of **4,6-Dinitroresorcinol**. We will move beyond simple data recitation to explore the causality behind its synthesis, the rationale for its applications, and the critical importance of validated safety protocols. This document is designed to be a self-contained, authoritative resource, grounded in verifiable scientific literature.

Chemical Identity and Core Properties

4,6-Dinitroresorcinol is an organic compound belonging to the class of nitro-substituted phenols.^[1] Its chemical identity is established by the presence of a resorcinol (1,3-dihydroxybenzene) core functionalized with two nitro groups ($-\text{NO}_2$) at the 4th and 6th positions of the aromatic ring.^[1] This specific substitution pattern dictates its chemical behavior and utility.

The CAS Registry Number for **4,6-Dinitroresorcinol** is 616-74-0.^[2]

Structural Representation

The structure of **4,6-Dinitroresorcinol** is fundamental to understanding its reactivity. The hydroxyl groups are activating and ortho-, para-directing for electrophilic substitution, while the nitro groups are strongly deactivating and meta-directing.

Caption: Chemical structure of **4,6-Dinitroresorcinol**.

Physicochemical and Identification Data

Property	Value	Source(s)
CAS Number	616-74-0	[1][2][3][4]
IUPAC Name	4,6-Dinitro-1,3-benzenediol	[2]
Synonyms	1,3-Benzenediol, 4,6-dinitro-; 1,3-Dihydroxy-4,6-dinitrobenzene	[1][3][4]
Molecular Formula	C ₆ H ₄ N ₂ O ₆	[1][2][3]
Molecular Weight	200.11 g/mol	[2][3][5]
Appearance	Yellow crystalline solid	[1][6]
Solubility	Soluble in organic solvents; less soluble in water	[1][6]

Strategic Synthesis: Maximizing Yield and Purity

The synthesis of **4,6-Dinitroresorcinol** is a classic example of electrophilic aromatic substitution. The primary challenge is not the nitration itself—resorcinol's ring is highly activated—but controlling the reaction to selectively produce the desired 2,4-dinitro isomer while preventing the formation of the highly explosive and undesirable side-product, 2,4,6-trinitroresorcinol (Styphnic acid).[7][8]

Mechanistic Considerations

Direct nitration of resorcinol is highly exothermic and difficult to control.[8] The key to a high-yield synthesis lies in suppressing the formation of styphnic acid. This is achieved by controlling the concentration of the active nitrating species and removing catalytic impurities, specifically nitrosonium ions (NO⁺), which can accelerate unwanted side reactions.[7][8]

Caption: Workflow for the selective synthesis of **4,6-Dinitroresorcinol**.

Experimental Protocol: Selective Synthesis via Controlled Nitration

This protocol is a synthesis based on methodologies described in the patent literature, which emphasize control over reaction conditions to ensure high selectivity.^{[7][8][9]}

Objective: To synthesize **4,6-Dinitroresorcinol** in high yield (~80%) while minimizing the production of styphnic acid.

Materials:

- Resorcinol (or Resorcinol diacetate)
- White Fuming Nitric Acid (WFNA) or a mixture of concentrated Nitric and Sulfuric acids
- Urea (as a nitrosonium ion control agent)
- Oxygen (for purification of nitric acid)
- Ice bath
- Reaction vessel with rapid stirring capability

Methodology:

- Reagent Purification (Crucial for Selectivity):
 - Rationale: Commercial nitric acid often contains dissolved nitrogen dioxide (NO₂), which exists in equilibrium with nitrous acid and nitrosonium ions. These species can catalyze over-nitration.
 - Procedure: Purge the nitric acid (e.g., 70 wt. %) with a stream of oxygen gas until the characteristic red-brown color of NO₂ is no longer visible.^[8]
- Reaction Setup:

- Rationale: The reaction is highly exothermic. Low temperatures slow the reaction rate, allowing for greater control and minimizing side reactions.
- Procedure: Place the purified nitric acid in the reaction vessel and cool to between -10°C and 0°C using an ice-salt bath.
- Introduction of Control Agent:
 - Rationale: Urea acts as a "nitrosonium scavenger," reacting with and removing any residual nitrous acid or nitrosonium ions from the solution, thereby preventing them from catalyzing the formation of styphnic acid.[\[7\]](#)[\[8\]](#)
 - Procedure: While maintaining the low temperature and stirring, slowly add urea to the cooled nitric acid.
- Substrate Addition:
 - Rationale: Slow, controlled addition of the resorcinol starting material prevents localized temperature spikes that could lead to runaway reactions and decreased selectivity.
 - Procedure: Add the resorcinol compound (e.g., resorcinol diacetate) portion-wise to the rapidly stirring nitrating solution over a period of approximately 30 minutes. Ensure the temperature remains within the desired range.[\[8\]](#)
- Reaction and Workup:
 - Procedure: Allow the mixture to stir for an additional hour after the addition is complete. The product can then be isolated by quenching the reaction mixture with ice water, followed by filtration and recrystallization from a suitable solvent like acetic acid to achieve high purity.[\[10\]](#)

Core Applications and Technical Significance

The utility of **4,6-Dinitroresorcinol** stems from its unique combination of hydroxyl and nitro functional groups.

- Advanced Polymer Synthesis: Its most significant modern application is as a key monomer for the synthesis of poly[p-phenylenebenzobisoxazole] (PBO) polymers.[\[7\]](#)[\[8\]](#) PBO is a liquid

crystalline material known for its exceptionally high tensile strength and thermal stability, finding use in aerospace components and high-performance textiles.[7][8] The dinitroresorcinol is first reduced to 4,6-diaminoresorcinol, which is then polymerized.[10]

- **Energetic Materials:** The lead salts of **4,6-Dinitroresorcinol** are used as priming compositions in fuses and detonators.[11] These compounds serve as primary explosives, which are sensitive to initiation and provide the initial energy to set off a larger, secondary explosive charge. The synthesis of these lead compounds in a reproducible, free-flowing form is a specific area of development.[11]
- **Chemical Intermediary:** It serves as a precursor in the synthesis of various dyes and as a reagent in analytical chemistry.[1]

Hazard Management and Safe Handling Protocols

4,6-Dinitroresorcinol is a hazardous substance that demands strict adherence to safety protocols. It is a flammable solid, poses an explosion hazard when dry, and is harmful if swallowed, inhaled, or absorbed through the skin.[5][12][13] Commercial preparations are often wetted with approximately 20% water to mitigate the explosion risk.[1][4]

GHS Hazard Classification

Hazard Code	Description	Class	Source(s)
H228	Flammable solid	Danger	[5][13][14]
H302	Harmful if swallowed	Warning	[5][13][14]
H312	Harmful in contact with skin	Warning	[5][13]
H332	Harmful if inhaled	Warning	[5][13]

Protocol: Standard Laboratory Handling and Emergency Response

Objective: To outline the essential procedures for the safe handling, storage, and emergency management of **4,6-Dinitroresorcinol**.

1. Personal Protective Equipment (PPE):

- Rationale: To prevent dermal, ocular, and respiratory exposure.
- Procedure: Always wear tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and a flame-retardant lab coat.[\[12\]](#)[\[13\]](#)[\[15\]](#)

2. Engineering Controls:

- Rationale: To minimize airborne concentrations of the substance.
- Procedure: Handle only in a well-ventilated area or a certified chemical fume hood.[\[12\]](#)[\[15\]](#)
Use explosion-proof electrical and ventilating equipment.[\[13\]](#)[\[15\]](#)

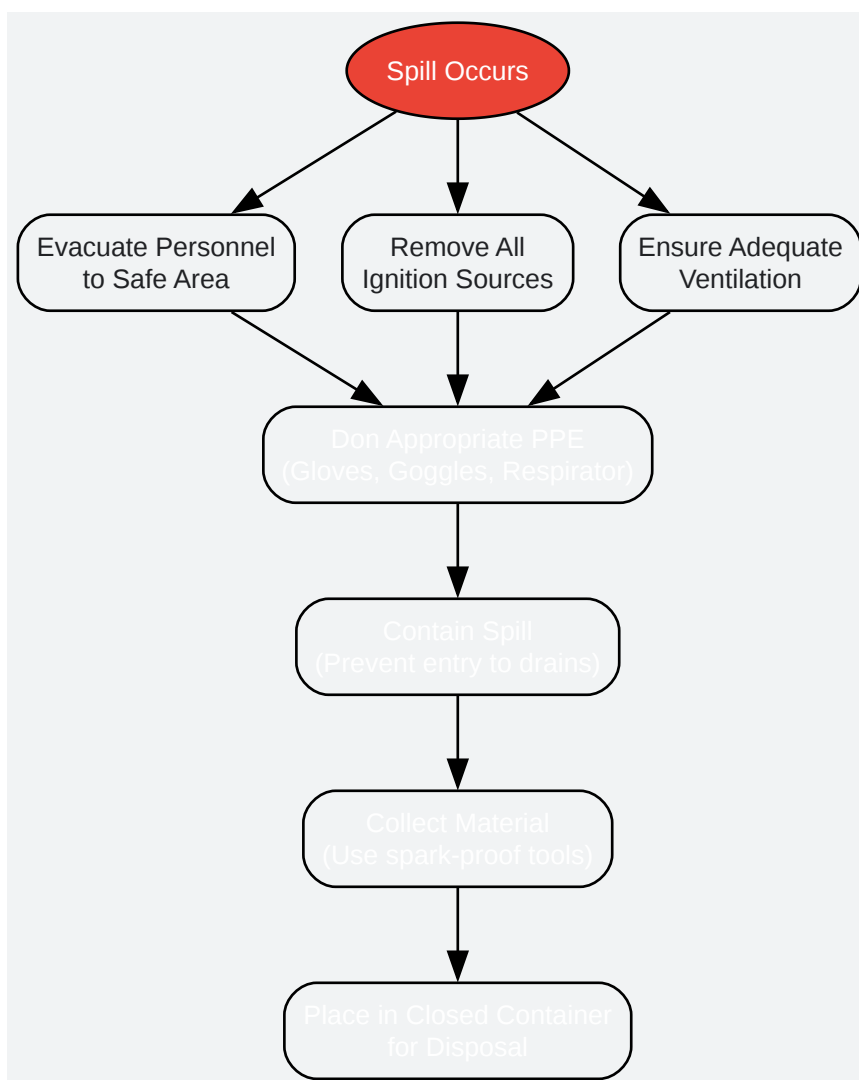
3. Storage:

- Rationale: To prevent accidental ignition or degradation.
- Procedure: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated place away from sources of ignition, heat, sparks, and open flames.[\[12\]](#)[\[15\]](#)

4. Disposal:

- Rationale: To ensure environmentally responsible and safe disposal.
- Procedure: Dispose of contents and container to an approved waste disposal facility in accordance with all local, state, and federal regulations.[\[13\]](#)[\[14\]](#) Do not let the chemical enter drains.[\[15\]](#)

5. Spill Response Workflow:



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Caption: Decision workflow for responding to a **4,6-Dinitroresorcinol** spill.

Analytical Characterization

Confirming the identity and purity of synthesized **4,6-Dinitroresorcinol** is essential.

- Crystallography: X-ray crystallography provides definitive structural information and is a powerful tool for unambiguous identification. Crystallographic data for **4,6-Dinitroresorcinol** has been published and can serve as a reference standard.^[16]
- Chromatography: While a specific validated method for **4,6-Dinitroresorcinol** is not widely published, methods for the parent compound, resorcinol, can be adapted. An OSHA-

recommended method for resorcinol utilizes gas chromatography with a flame ionization detector (GC-FID) after desorption from a sampling tube with methanol.[17] A similar approach, potentially using High-Performance Liquid Chromatography (HPLC) with a UV detector, would likely be effective for analyzing **4,6-Dinitroresorcinol**, given its aromatic and chromophoric nature.

- Spectroscopy: Techniques such as ^1H NMR, ^{13}C NMR, and FTIR spectroscopy would be used to confirm the structure, functional groups, and substitution pattern of the molecule, comparing the resulting spectra to known standards.

Conclusion

4,6-Dinitroresorcinol is a compound of significant industrial importance, particularly as a building block for high-performance polymers. Its synthesis presents a classic chemical challenge: maximizing yield and selectivity while managing a hazardous, exothermic reaction. A thorough understanding of the reaction mechanism, particularly the role of nitrosonium ion scavengers, is paramount for successful synthesis. Due to its hazardous properties, including flammability and toxicity, all handling and experimental work must be conducted with strict adherence to established safety protocols and engineering controls.

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